molecular formula C12H12FN3OS B6750351 N-(5-cyano-2-fluorophenyl)thiomorpholine-4-carboxamide

N-(5-cyano-2-fluorophenyl)thiomorpholine-4-carboxamide

Cat. No.: B6750351
M. Wt: 265.31 g/mol
InChI Key: SEXJAOHRAGMGNN-UHFFFAOYSA-N
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Description

N-(5-cyano-2-fluorophenyl)thiomorpholine-4-carboxamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the thiomorpholine family, which is known for its diverse biological activities.

Preparation Methods

The synthesis of N-(5-cyano-2-fluorophenyl)thiomorpholine-4-carboxamide involves the reaction of 5-cyano-2-fluoroaniline with thiomorpholine-4-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). This method is straightforward and yields a stable compound that can be stored for extended periods without degradation.

Chemical Reactions Analysis

N-(5-cyano-2-fluorophenyl)thiomorpholine-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

    Substitution: Substitution reactions are common, where different substituents can replace the existing functional groups on the compound.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(5-cyano-2-fluorophenyl)thiomorpholine-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit:

    Antitumor Activity: This compound has shown promise in inhibiting the growth of cancer cells.

    Anti-inflammatory Activity: It has been found to reduce inflammation, making it a potential candidate for treating inflammatory diseases.

    Antifungal Activity: The compound has demonstrated antifungal properties against various fungal strains.

    Diagnostic Tool for Cancer: It has also been investigated for its potential use as a diagnostic tool for cancer.

Mechanism of Action

The mechanism of action of N-(5-cyano-2-fluorophenyl)thiomorpholine-4-carboxamide is not fully understood. it is believed to inhibit the activity of enzymes involved in cell proliferation and inflammation. This compound has also been found to induce apoptosis in cancer cells. The molecular targets and pathways involved in these processes are still under investigation.

Comparison with Similar Compounds

N-(5-cyano-2-fluorophenyl)thiomorpholine-4-carboxamide is unique due to its specific combination of functional groups, which contribute to its diverse biological activities. Similar compounds include other members of the thiomorpholine family, such as:

  • N-(5-cyano-2-chlorophenyl)thiomorpholine-4-carboxamide
  • N-(5-cyano-2-bromophenyl)thiomorpholine-4-carboxamide

Properties

IUPAC Name

N-(5-cyano-2-fluorophenyl)thiomorpholine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3OS/c13-10-2-1-9(8-14)7-11(10)15-12(17)16-3-5-18-6-4-16/h1-2,7H,3-6H2,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEXJAOHRAGMGNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(=O)NC2=C(C=CC(=C2)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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